Computed Lipophilicity (XLogP3): Target Compound vs. 2‑Pyridyl Regioisomer
The target compound exhibits a computed XLogP3 of 1.4, compared with 1.8 for the 2‑pyridyl regioisomer (CAS 2020733‑61‑1), yielding a –0.4 log‑unit difference [1][2]. This reduction in lipophilicity, although modest, can significantly attenuate passive membrane diffusion and lower the propensity for binding to lipophilic CYP450 isoforms [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-[6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one (CAS 2020733‑61‑1); XLogP3 = 1.8 |
| Quantified Difference | –0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity correlates with better aqueous solubility and reduced off‑target CYP450 inhibition, a critical advantage for advancing kinase inhibitors into lead optimization.
- [1] PubChem Compound Summary for CID 81897039, 1-[6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1545165-11-4 (accessed 2026-04-27). View Source
- [2] Kuujia product page for CAS 2020733-61-1, 1-[6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one. https://www.kuujia.com/cas-2020733-61-1.html (accessed 2026-04-27). View Source
- [3] Laufer SA, Wagner GK, Kotschenreuther DA, Albrecht W. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. J Med Chem. 2003 Jul 17;46(15):3230-44. doi:10.1021/jm030766k. View Source
